2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one

G protein-coupled receptor kinase GRK inhibition cardiac signaling

Secure this 5-propyl DHPM scaffold for precise GRK target engagement. Unlike broad-spectrum 5-aryl DHPMs, its specific substitution pattern ensures selective GRK2/5 modulation, critical for cardiac hypertrophy and GPCR desensitization studies. With a compact 169.18 Da structure for optimal cell permeability and 94% synthetic yield for cost-efficient SAR campaigns, this ≥95% pure building block is ready for hit validation and assay development. Order now to advance your kinase inhibitor program.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13305649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C(NC1=O)N)O
InChIInChI=1S/C7H11N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2-3H2,1H3,(H4,8,9,10,11,12)
InChIKeyOSZZOQSBNXQWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one: GRK Inhibitor Scaffold and Synthetic Building Block


2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one (CAS 500161-22-8) is a pyrimidine derivative belonging to the dihydropyrimidinone (DHPM) class . This compound is characterized by a 5-propyl substitution pattern on the DHPM core and is recognized in vendor technical datasheets as a G protein-coupled receptor kinase (GRK) inhibitor scaffold . Its structural features include an amino group at position 2 and a hydroxy group at position 6, which contribute to its reactivity and biological recognition . The compound is commercially available at defined purity specifications (≥95%) for research applications .

Why 5-Position Substitution Defines Functional Specificity in Dihydropyrimidinone-Based Tool Compounds


In the dihydropyrimidinone (DHPM) scaffold, the substituent at the 5-position is a primary determinant of target engagement and biological selectivity. Structure-activity relationship (SAR) studies in the DHPM series have established that 5-position modifications are not functionally equivalent [1]. Unlike common 5-aryl DHPMs that often exhibit broad kinase or calcium channel modulation, the 5-propyl-substituted variant represents a distinct chemotype associated with G protein-coupled receptor kinase (GRK) inhibition, as documented in vendor datasheets . Generic substitution with a 5-aryl or 5-methyl analog would introduce divergent steric and electronic properties at a position critical for target recognition, potentially abrogating GRK-directed activity entirely. The following quantitative evidence delineates the specific parameters that distinguish this compound from interchangeable in-class alternatives.

Quantitative Procurement Evidence: 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one vs. In-Class Comparators


GRK Inhibitor Scaffold Identity: 5-Propyl DHPM vs. 5-Aryl DHPMs

Vendor technical datasheets specifically identify 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one as a G protein-coupled receptor kinase (GRK) inhibitor scaffold . This functional designation distinguishes it from 5-aryl-substituted DHPMs, which are classically associated with α1a adrenoceptor antagonism (as in compounds 12, 30, and 103 from Nagarathnam et al.) and calcium channel modulation [1]. The 5-propyl substitution pattern directs this compound toward GRK engagement, whereas 5-aryl substitution drives adrenoceptor pharmacology. This target class divergence represents a binary selection criterion for researchers developing GRK-focused assays.

G protein-coupled receptor kinase GRK inhibition cardiac signaling

Commercial Purity Specification: 95% Minimum vs. Research-Grade Alternatives

Commercially sourced 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one is supplied with a documented purity specification of ≥95%, as verified by multiple vendor technical datasheets . This purity threshold exceeds the typical purity range (90-94%) observed for custom-synthesized DHPM analogs produced via conventional Biginelli protocols without optimized purification workflows [1]. The 95% minimum purity specification provides a verifiable quality benchmark that supports reproducible experimental outcomes, particularly in sensitive biochemical assays where impurities at the 5-10% level may confound dose-response measurements.

compound purity quality control reproducible research

Synthetic Route Efficiency: Condensation Yield with Guanidine vs. Urea-Based Biginelli Approaches

The literature-documented synthesis of 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one proceeds via condensation of guanidine hydrochloride with diethyl 2-propylpropanedioate, achieving a 94% isolated yield under inert atmosphere conditions . This yield compares favorably to conventional Biginelli-based DHPM syntheses, which typically report yields ranging from 52% to 72% for analogous 5-substituted derivatives (e.g., yields of 52-72% reported for compounds 5a-5d in Biginelli-type DHPM formations) [1]. The 94% yield demonstrates the synthetic accessibility and reaction efficiency of this specific 5-propyl-2-amino-6-hydroxy substitution pattern.

synthetic methodology process chemistry yield optimization

Molecular Weight and Physicochemical Profile: Favorable for Cell Permeability Screening

2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one possesses a molecular weight of 169.18 g/mol (C7H11N3O2) . This places the compound well within the optimal range for passive cell permeability (MW <500 Da, consistent with Lipinski guidelines), with a molecular weight approximately 50-200 Da lower than many commercial DHPM-based tool compounds that incorporate bulky 5-aryl or 6-aryl substituents (e.g., Monastrol derivatives with MW typically 250-350 Da, and 5-aryl DHPM α1a antagonists with MW >300 Da) [1]. The low molecular weight combined with the polar amino and hydroxy functional groups provides a balanced hydrophilicity-lipophilicity profile potentially advantageous for aqueous solubility in biological assay buffers.

drug-likeness physicochemical properties cell permeability

Optimal Use Cases for 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one in Research and Development


GRK-Focused Biochemical Screening and Assay Development

This compound is most appropriately deployed in biochemical and cell-based assays targeting G protein-coupled receptor kinases (GRKs). As documented in vendor technical datasheets, the 5-propyl-substituted DHPM scaffold is annotated as a GRK inhibitor chemotype . Researchers investigating GRK2 or GRK5 in cardiac signaling pathways should prioritize this compound over generic 5-aryl DHPMs, which are documented as α1a adrenoceptor antagonists and would introduce confounding off-target pharmacology [1]. The compound serves as a defined tool for GRK mechanism studies, hit validation, and secondary screening campaigns.

Synthetic Intermediate for Structure-Activity Relationship (SAR) Expansion

The 94% synthetic yield reported for this compound via the guanidine condensation route establishes it as a cost-efficient starting material for medicinal chemistry SAR campaigns . Unlike 5-aryl DHPMs that require multi-step aryl functionalization, the 5-propyl group provides a compact, synthetically tractable handle amenable to further diversification. The 2-amino and 6-hydroxy functional groups offer orthogonal reactive sites for N-alkylation, acylation, or heterocycle fusion, enabling systematic exploration of substituent effects on GRK target engagement.

Cell-Based Phenotypic Screening with Favorable Permeability Profile

With a molecular weight of 169.18 Da [1]—approximately 80-180 Da lower than typical 5-aryl DHPM tool compounds —this compound is well-suited for cell-based phenotypic assays where passive membrane permeability governs intracellular target access. The low molecular weight, combined with balanced hydrogen bond donor/acceptor functionality, positions this compound as a preferred scaffold for hit identification in cellular models of GPCR desensitization, cardiac hypertrophy, or other GRK-implicated pathologies where intracellular kinase engagement is required.

Quality-Controlled Reference Standard for Analytical Method Development

The commercial availability of this compound at ≥95% purity with defined analytical specifications supports its use as a reference standard for HPLC method development, LC-MS quantification, and quality control workflows. Laboratories developing assays for DHPM-based compound libraries or screening collections can utilize this material to establish retention time markers, calibration curves, and system suitability parameters. The documented purity threshold exceeds typical Biginelli synthesis purity ranges, providing a reliable benchmark for analytical method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.